Pramlintide

Diabetes Closed-loop system Adjunctive therapy

Pramlintide is a synthetic amylin analog with high affinity for AMY1 receptors (Ki 0.023 nM), validated for use in co-formulation and artificial pancreas research. Its unique pharmacology and weight-sparing profile make it essential for next-generation diabetes therapy development.

Molecular Formula C171H267N51O53S2
Molecular Weight 3949 g/mol
CAS No. 151126-32-8
Cat. No. B612347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramlintide
CAS151126-32-8
SynonymsAC 0137;  AC 137;  Symlin;  Tripro-Amylin;  riproamylin;  Pramlintide;  LS-181996;  LS181996;  Amylin
Molecular FormulaC171H267N51O53S2
Molecular Weight3949 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C171H267N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1
InChIKeyTZIRZGBAFTZREM-MKAGXXMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramlintide (CAS 151126-32-8): Understanding the Synthetic Amylin Analog for Insulin-Requiring Diabetes and Obesity Research


Pramlintide is a synthetic, 37-amino acid polypeptide analog of the neuroendocrine hormone amylin [1]. It is indicated as an adjunct to mealtime insulin therapy in patients with type 1 and type 2 diabetes who have failed to achieve glycemic targets despite optimal insulin management [1][2]. Its primary mechanism involves binding to amylin receptors to suppress postprandial glucagon secretion, delay gastric emptying, and promote satiety [2]. In vitro, pramlintide exhibits high affinity for amylin (Ki 0.023 nM), CGRP (Ki 3.8 nM), and calcitonin (Ki 5.1 nM) receptors .

Why Pramlintide (CAS 151126-32-8) Cannot Be Simply Substituted with Other Amylin Analogs, GLP-1 Agonists, or Insulin


Generic substitution is not feasible because pramlintide's clinical profile is defined by a unique combination of receptor pharmacology, molecular structure, and therapeutic context. Unlike the investigational long-acting amylin analog cagrilintide, which is a non-selective calcitonin G protein-coupled receptor agonist [1], pramlintide is a short-acting amylin analog with a specific affinity profile for AMY1 receptors [2][3]. Its efficacy is also distinct from GLP-1 receptor agonists like exenatide, which in a head-to-head closed-loop study showed superior postprandial glucose control (P < 0.03 vs. pramlintide) [4]. Furthermore, pramlintide offers a specific weight-sparing advantage over insulin monotherapy; while insulin therapy is often associated with weight gain, adjunctive pramlintide leads to a placebo-corrected weight reduction of approximately 1.8 to 2.0 kg [5][6]. Its formulation challenges, particularly its physical incompatibility with insulin in solution (pH-driven precipitation), also drive the need for specific, validated product forms or novel co-formulations [7].

Quantitative Differentiation Guide: How Pramlintide (CAS 151126-32-8) Compares to Analogs and Alternatives


Head-to-Head: Pramlintide vs. Exenatide on Postprandial Glucose in Type 1 Diabetes

A head-to-head comparison in a closed-loop setting showed exenatide (a GLP-1 agonist) provided superior attenuation of postprandial hyperglycemia compared to pramlintide [1].

Diabetes Closed-loop system Adjunctive therapy

Co-formulation ADO09 vs. Insulin Lispro: 95% Reduction in Early Postprandial Glucose

A single injection of ADO09, a co-formulation of pramlintide and insulin A21G, reduced postprandial blood glucose excursions by more than 95% in the first hour compared to insulin lispro alone [1].

Diabetes Co-formulation Postprandial glucose

Co-formulation BC Pram Ins vs. Insulin Lispro: 97% Reduction in 2-Hour Glucose Excursion

A different co-formulation, BioChaperone Pramlintide Insulin (BC Pram Ins), achieved a 97% reduction in blood glucose excursion over two hours compared to the rapid-acting insulin analog lispro (Humalog) [1].

Diabetes Fixed-ratio combination Glucose excursion

Dual-Hormone Artificial Pancreas (DAP) vs. Insulin-Alone: 14% Increase in Time-in-Range

A dual-hormone artificial pancreas (DAP) delivering pramlintide and insulin in a fixed ratio increased time spent in the target glucose range (3.9-10.0 mmol/L) by 14% and reduced glucose variability by 9% compared to an insulin-alone artificial pancreas [1].

Diabetes Artificial pancreas Time-in-range

Adjunctive Pramlintide vs. Placebo: Weight Reduction of 1.8-2.0 kg in Type 2 Diabetes

In contrast to the weight gain often observed with insulin therapy, adjunctive pramlintide leads to a significant placebo-corrected weight loss of 1.8 to 2.0 kg over 26 weeks in insulin-treated type 2 diabetes patients [1][2].

Diabetes Obesity Weight management

Receptor Pharmacology: Pramlintide's Subtype Selectivity vs. Non-Selective Analogs

In vitro, pramlintide activates all three amylin receptor subtypes (AMY1-3) but shows a slight preference for AMY1 [1]. This differs from newer analogs like cagrilintide (AM833), which are designed as non-selective calcitonin receptor agonists [2].

Pharmacology Amylin receptors Receptor selectivity

Optimal Research and Industrial Applications for Pramlintide (CAS 151126-32-8) Based on Comparative Evidence


Investigating the Synergistic Effects of Amylin and Insulin Co-Formulations

Researchers developing next-generation diabetes therapies should prioritize pramlintide for its unique ability to synergize with insulin in a single injection. Clinical evidence shows co-formulations like ADO09 and BC Pram Ins can reduce postprandial glucose excursions by >95% compared to insulin lispro alone [1][2]. This is a quantifiable advantage over separate administration or insulin monotherapy, making pramlintide the amylin analog of choice for fixed-ratio combination development.

Exploring Weight-Neutral or Weight-Sparing Adjunctive Therapies in Insulin-Treated Diabetes

For studies focusing on mitigating insulin-associated weight gain, pramlintide offers a well-documented, quantifiable benefit. In contrast to the weight gain often seen with intensified insulin therapy, pramlintide provides a placebo-corrected weight reduction of 1.8 to 2.0 kg [3][4]. This makes it a superior choice over other adjuncts that do not offer this specific weight-sparing effect, providing a clear endpoint for clinical trials focused on metabolic outcomes beyond glycemia.

Developing Advanced Closed-Loop (Artificial Pancreas) Systems

Investigators working on dual-hormone artificial pancreas systems should utilize pramlintide as the amylin component. A direct comparative study showed that a pramlintide-insulin system increased time-in-range by 14% and reduced glucose variability by 9% compared to an insulin-only system [5]. This data provides a strong, quantitative rationale for its inclusion over other hormones or amylin analogs that lack this level of clinical evidence in closed-loop settings.

Comparative Studies of Amylin Receptor Pharmacology and Selectivity

Basic scientists investigating the amylin receptor family should use pramlintide as a key reference compound due to its well-characterized in vitro pharmacology. Studies show it activates AMY1-3 with a slight preference for AMY1 [6]. This defined activity profile provides a crucial baseline for comparing the selectivity and potency of novel amylin analogs, such as the non-selective agonist cagrilintide [7], enabling precise characterization of structure-activity relationships.

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